Akuammicine methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akuammicine methiodide is a biochemical compound derived from akuammicine, a monoterpene indole alkaloid. Akuammicine is found in plants of the Apocynaceae family, such as Picralima nitida and Catharanthus roseus . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of akuammicine involves several steps, starting from indoles. The chirality of carbon 13 is ensured by using chiral high-performance liquid chromatography columns technology. The two rings of akuammicine are generated by the Diels-Alder reaction and Heck reaction . For akuammicine methiodide, the methiodide salt is formed by reacting akuammicine with methyl iodide under appropriate conditions .
Industrial Production Methods
the general approach involves the extraction of akuammicine from natural sources, followed by its conversion to the methiodide salt using standard chemical synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Akuammicine methiodide undergoes various chemical reactions, including:
Oxidation: Akuammicine can be oxidized to form akuammicine-N-oxide.
Reduction: Reduction reactions can convert this compound back to akuammicine.
Substitution: The methiodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Akuammicine-N-oxide.
Reduction: Akuammicine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Akuammicine methiodide has several scientific research applications, including:
Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactions.
Biology: Investigated for its potential effects on glucose uptake and opioid receptor activity.
Medicine: Studied for its potential therapeutic effects, including analgesic and antimalarial properties.
Industry: Utilized in the development of new synthetic methodologies and as a reference compound in analytical chemistry.
Mechanism of Action
Akuammicine methiodide exerts its effects primarily through its interaction with opioid receptors. It acts as an agonist at the mu and kappa opioid receptors, which are involved in pain modulation and other physiological processes . The compound’s molecular targets include these receptors, and its pathways involve the activation of G-protein coupled receptor signaling cascades.
Comparison with Similar Compounds
Akuammicine methiodide is unique among indole alkaloids due to its specific structure and receptor activity. Similar compounds include:
Akuammicine: The parent compound, which shares similar biological activities but lacks the methiodide group.
Akuammicine-N-oxide: An oxidized derivative with distinct chemical properties.
Echitamidine: Another indole alkaloid with similar pharmacological activities.
This compound’s uniqueness lies in its methiodide group, which can influence its solubility, reactivity, and biological activity compared to its parent compound and other derivatives.
Properties
CAS No. |
5307-23-3 |
---|---|
Molecular Formula |
C21H25IN2O2 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
methyl (1R,11S,12E,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate;iodide |
InChI |
InChI=1S/C21H24N2O2.HI/c1-4-13-12-23(2)10-9-21-15-7-5-6-8-16(15)22-19(21)18(20(24)25-3)14(13)11-17(21)23;/h4-8,14,17H,9-12H2,1-3H3;1H/b13-4-;/t14-,17-,21+,23?;/m0./s1 |
InChI Key |
NDLAPUVJJLEQBQ-VKCYNNHXSA-N |
SMILES |
C/C=C1C[N@+]2(C)CC[C@@]34[C@@H]2C[C@@H]/1C(C(OC)=O)=C3Nc5ccccc54.[I-] |
Isomeric SMILES |
C/C=C\1/C[N+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-] |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Akuammicine methiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.